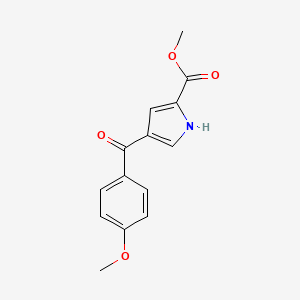

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methoxybenzoyl group and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methoxybenzoyl chloride with a pyrrole derivative. One common method includes the use of thionyl chloride to convert 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which is then reacted with a pyrrole-2-carboxylate ester in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Transesterification

Under basic conditions, the methyl ester can undergo transesterification . For example, treatment with NaBH₄ in isopropyl alcohol converts the methyl ester to an isopropyl ester . This reaction highlights the ester’s susceptibility to nucleophilic substitution.

Reaction Conditions :

Hydrolysis

Hydrolysis of the ester under alkaline conditions yields the corresponding carboxylic acid. This reaction is critical for functional group interconversions.

Reaction Conditions :

Decarboxylation

Decarboxylation reactions, often facilitated by basic conditions (e.g., NaOH), can cleave the ester to form a pyrrole derivative. This is a common step in synthesizing simpler pyrrole structures .

Suzuki-Miyaura Cross-Coupling

Though not directly reported for this compound, Suzuki coupling is a plausible reaction for introducing aryl groups. For example, pyrrole boronic acids can couple with aryl halides under palladium catalysis .

Nucleophilic Substitution

The presence of electron-withdrawing groups (e.g., carbonyl) activates the pyrrole ring for nucleophilic aromatic substitution. For instance, bromine-substituted pyrrole esters undergo SN2 reactions with alcohols .

Key Reaction Table

Spectral Data Correlation

The compound’s structure is confirmed by:

-

1H NMR :

-

LC-MS :

Research Implications

This compound serves as a precursor for complex pyrrole derivatives, such as indolizines and antimalarial agents . Its reactivity underscores the versatility of pyrrole esters in medicinal and organic chemistry.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. Some key applications include:

- Synthesis of Pyrrole Derivatives : The compound can be utilized in the synthesis of other pyrrole derivatives with potential pharmacological activities. For instance, it can be modified to yield derivatives that exhibit enhanced biological properties or altered solubility profiles.

- Reactivity : The compound undergoes reactions such as oxidation and reduction, which can be harnessed to create new chemical entities. For example, oxidation can convert it into carboxylic acids or ketones, while reduction can yield alcohols .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Nucleophilic Substitution | Sodium hydride in DMF/THF | Various substituted derivatives |

The biological activity of this compound has been investigated for its potential therapeutic effects. Research indicates that this compound may possess antimicrobial and anticancer properties.

- Antimicrobial Properties : Studies have shown that certain pyrrole derivatives exhibit significant antibacterial activity against a range of pathogens. This compound could serve as a lead compound for developing new antimicrobial agents .

- Anticancer Activity : The compound's structure suggests it may interact with cellular targets involved in cancer progression. Preliminary studies indicate that derivatives of this compound can inhibit tumor growth by interfering with tubulin polymerization, similar to known anticancer agents like combretastatin A-4 .

Case Study: Anticancer Efficacy

In a study involving murine models of cancer, this compound derivatives demonstrated significant reductions in tumor size when administered at specific dosages. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Medicinal Chemistry Applications

The unique structural features of this compound make it a candidate for drug development.

- Drug Design : Researchers are exploring its potential as a scaffold for designing novel therapeutics. The ability to modify the methoxy and carboxyl groups allows for the optimization of pharmacokinetic properties such as solubility and bioavailability.

- Pharmacological Studies : Ongoing studies aim to elucidate the pharmacokinetics and toxicity profiles of this compound and its derivatives, which are crucial for advancing them into clinical trials .

Table 2: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzoic acid: Shares the methoxybenzoyl moiety but lacks the pyrrole ring.

Methyl 4-(4-methoxybenzoyl)benzoate: Similar structure but with a benzoate ester instead of a pyrrole carboxylate.

Uniqueness

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a methoxybenzoyl group and a pyrrole ring, which confer distinct chemical and biological properties

Actividad Biológica

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate (CAS No. 478259-71-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrrole ring fused with a methoxybenzoyl group, contributing to its distinct chemical properties. The structural formula can be represented as follows:

This compound exhibits its biological effects through interactions with specific molecular targets, primarily involving enzyme inhibition and receptor binding. The compound is believed to influence metabolic pathways by modulating enzyme activity, which can lead to various pharmacological effects.

Anticancer Properties

Research indicates that this compound possesses anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, studies have reported cytotoxic effects against several cancer types, including breast and lung cancers, with IC50 values indicating significant potency.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity . Preliminary investigations reveal that it exhibits inhibitory effects against a range of microbial strains, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic enzymes.

Case Studies and Research Findings

- Anticancer Activity : In a study published in ACS Sustainable Chemistry & Engineering, this compound was tested against various cancer cell lines. The results demonstrated an IC50 value of approximately 15 µM for breast cancer cells, indicating promising anticancer activity .

- Antimicrobial Evaluation : A study conducted on the antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans with MIC values ranging from 32 to 64 µg/mL . This suggests its potential use in treating infections caused by resistant strains.

- Mechanistic Insights : Further investigations into the mechanism of action highlighted that the compound may act by inhibiting specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Contains both methoxybenzoyl and pyrrole structures |

| Methyl 4-(4-methoxybenzoate) | Limited biological activity | Lacks pyrrole ring |

| Pyrrole-2-carboxamide derivatives | Antitubercular | Focused on tuberculosis treatment |

Propiedades

IUPAC Name |

methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-11-5-3-9(4-6-11)13(16)10-7-12(15-8-10)14(17)19-2/h3-8,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBMKJPZRKENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.